molecular formula C12H13BrO4 B180653 Diethyl 5-bromoisophthalate CAS No. 127437-29-0

Diethyl 5-bromoisophthalate

Cat. No.: B180653
CAS No.: 127437-29-0
M. Wt: 301.13 g/mol
InChI Key: ZDFHATYWKREQJF-UHFFFAOYSA-N
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Description

Diethyl 5-bromoisophthalate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . It is a derivative of isophthalic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom, and the carboxylic acid groups are esterified with ethanol. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 5-bromoisophthalate can be synthesized through the esterification of 5-bromoisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-aminoisophthalate esters.

    Reduction: Diethyl 5-hydroxyisophthalate.

    Hydrolysis: 5-bromoisophthalic acid.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 5-bromoisophthalate has the molecular formula C12H13BrO4C_{12}H_{13}BrO_4 and is characterized by its brominated aromatic structure. The bromine substituent enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Pharmaceutical Applications

DEBIP serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

  • Synthesis of Antagonists : One notable application involves the amidation of DEBIP to produce N,N-dimethyl derivatives, which have shown promise as antagonists in drug discovery processes. This reaction typically proceeds in high yields, demonstrating DEBIP's utility in lead optimization studies for new pharmaceuticals .
  • Cross-Linking Reagents : DEBIP has been utilized in the development of cross-linking agents for proteins. For instance, it has been employed to synthesize PhoX, a reagent that enhances mass spectrometry techniques for protein analysis. This application highlights DEBIP's role in advancing proteomics research .

Polymer Science

DEBIP is also significant in polymer chemistry, particularly as a modifier for polyesters and polyamides.

  • Polymer Modifiers : Bromoisophthalic acid derivatives, including DEBIP, are known to improve the thermal and mechanical properties of polymers. They serve as effective modifiers that can enhance the performance characteristics of polymeric materials .
  • Synthesis of Functional Polymers : The compound can be used to synthesize functionalized polymers that exhibit specific properties suitable for applications in coatings, adhesives, and other materials requiring enhanced durability and performance.

Material Engineering

In material science, DEBIP is explored for its ability to modify and enhance material properties.

  • Composite Materials : Research indicates that incorporating DEBIP into composite materials can improve their structural integrity and resistance to environmental degradation. This makes it suitable for applications in construction and automotive industries where material performance is critical .

Data Table: Summary of Applications

Application AreaSpecific Use CaseDescription
PharmaceuticalSynthesis of AntagonistsUsed as an intermediate for producing N,N-dimethyl derivatives .
Cross-Linking ReagentsServes as a precursor for PhoX, enhancing protein analysis techniques .
Polymer SciencePolymer ModifiersImproves thermal/mechanical properties of polyesters and polyamides .
Synthesis of Functional PolymersEnables creation of polymers with tailored properties.
Material EngineeringComposite MaterialsEnhances structural integrity and resistance against degradation .

Case Studies

  • Lead Optimization Studies : In a study focused on FimH antagonists, DEBIP was successfully transformed into various derivatives that exhibited potent biological activity. The process involved efficient amidation reactions leading to high-yield products that were further tested for their therapeutic efficacy .
  • Cross-Linking Efficiency : The development of PhoX using DEBIP demonstrated significant improvements in cross-linking efficiency during mass spectrometry analyses. This innovation allowed researchers to identify cross-links within protein complexes more effectively than traditional methods .

Mechanism of Action

The mechanism of action of diethyl 5-bromoisophthalate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester groups also provide sites for hydrolysis and reduction reactions, allowing for the formation of a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: Diethyl 5-bromoisophthalate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in organic synthesis .

Biological Activity

Diethyl 5-bromoisophthalate (DEBIP) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10BrO4
  • Molecular Weight : 300.11 g/mol
  • CAS Number : 127437-29-0

The structure of DEBIP features two ethyl ester groups attached to a brominated isophthalate core, which may influence its reactivity and biological interactions.

Synthesis of this compound

DEBIP can be synthesized through the bromination of isophthalic acid followed by esterification with ethanol. The synthesis typically involves:

  • Bromination : Isophthalic acid is treated with bromine to introduce the bromine atom at the 5-position.
  • Esterification : The brominated acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

Antimicrobial Properties

Research indicates that DEBIP exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The compound's structure suggests that the bromine atom may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that DEBIP possesses cytotoxic properties against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
HeLa (Cervical)25

These findings suggest that DEBIP could be a potential candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Another area of interest is DEBIP's anti-inflammatory properties. Preliminary studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy reported on the efficacy of DEBIP against resistant strains of Staphylococcus aureus. The compound was found to disrupt biofilm formation, which is crucial for bacterial persistence in clinical settings.
  • Cytotoxicity Assessment :
    Research conducted at a university laboratory assessed the cytotoxic effects of DEBIP on various cancer cell lines. The results indicated that DEBIP could induce apoptosis through caspase activation, highlighting its potential as an anticancer agent.
  • Inflammation Modulation :
    A recent investigation into the anti-inflammatory properties of DEBIP revealed that it significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing diethyl 5-bromoisophthalate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via esterification of 5-bromoisophthalic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid). Key parameters include stoichiometric ratios (e.g., 2 equivalents of ethanol to ensure complete esterification), temperature control (reflux at ~78°C), and purification via column chromatography or recrystallization . Safety protocols, such as using fume hoods and protective gloves, must be followed due to the corrosive nature of catalysts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester group formation and bromine substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O) and ester (C-O) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Melting point analysis (86–91°C) ensures purity . For quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with water and soap. Store in a cool, dry place away from oxidizers. Refer to Safety Data Sheets (SDS) for emergency procedures .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol or ethyl acetate are preferred due to moderate polarity and compatibility with ester groups. Dissolve the crude product in hot solvent, filter while hot to remove impurities, and cool slowly to induce crystallization. Yield and purity can be monitored via melting point analysis and TLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as LUMO energy for electrophilicity and bromine’s leaving group propensity. Compare activation energies of proposed pathways (e.g., Suzuki-Miyaura coupling) to identify dominant mechanisms. Validate predictions with experimental kinetic data .
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Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Conduct systematic reviews of literature to identify outliers. Replicate disputed experiments under standardized conditions (e.g., solvent, temperature). Use 2D NMR (COSY, HSQC) to resolve peak assignments. Statistical tools like principal component analysis (PCA) can cluster data trends .

Q. How does steric hindrance from the bromine substituent affect the compound’s reactivity in polymerization reactions?

  • Methodological Answer : Design kinetic studies comparing reaction rates of brominated vs. non-brominated analogs. Monitor steric effects via X-ray crystallography or molecular dynamics simulations. Use Hammett plots to correlate substituent position with reaction kinetics .

Q. What are the best practices for designing controlled experiments to study the photodegradation of this compound?

  • Methodological Answer : Expose solutions to UV-Vis light (λ = 254–365 nm) in quartz cells. Use LC-MS to track degradation products. Control variables include pH, oxygen levels, and light intensity. Compare quantum yields under different conditions to model environmental persistence .

Q. How can researchers optimize catalytic systems for selective debromination of this compound?

  • Methodological Answer : Screen palladium/charcoal or nickel-based catalysts under varying H₂ pressures. Monitor selectivity via GC-MS. Computational docking studies (e.g., AutoDock) predict catalyst-substrate interactions. Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and selectivity .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

  • Methodological Answer :
    In materials science, copolymerize with diols to form brominated polyesters for flame retardancy. In medicinal chemistry, functionalize as a prodrug via ester hydrolysis. Use aggregation-induced emission (AIE) studies to explore luminescent properties. Cross-disciplinary collaboration frameworks (e.g., shared databases) enhance reproducibility .

Properties

IUPAC Name

diethyl 5-bromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFHATYWKREQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155567
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127437-29-0
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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